5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE typically involves multi-step organic reactions. The starting materials may include thiophene derivatives, mesitylamine, and tosyl chloride. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: May be explored for its pharmacological properties and potential therapeutic uses.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-5-(phenylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
- (3-Amino-5-(methylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
- (3-Amino-5-(ethylamino)-4-tosylthiophen-2-yl)(phenyl)methanone
Uniqueness
5-BENZOYL-3-(4-METHYLBENZENESULFONYL)-N2-(2,4,6-TRIMETHYLPHENYL)THIOPHENE-2,4-DIAMINE is unique due to the presence of the mesitylamino group, which can impart specific chemical and physical properties to the compound
Properties
IUPAC Name |
[3-amino-4-(4-methylphenyl)sulfonyl-5-(2,4,6-trimethylanilino)thiophen-2-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O3S2/c1-16-10-12-21(13-11-16)34(31,32)26-22(28)25(24(30)20-8-6-5-7-9-20)33-27(26)29-23-18(3)14-17(2)15-19(23)4/h5-15,29H,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXJAWLPEOWRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC=CC=C3)NC4=C(C=C(C=C4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.